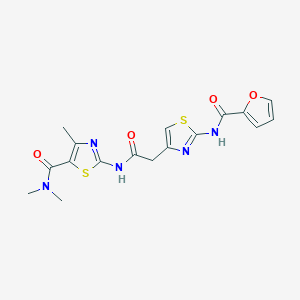
2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S2 and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, including donor–acceptor, nucleophilic, and oxidation reactions . The thiazole ring, due to its aromaticity, has many reactive positions where these reactions may take place .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Actividad Biológica
The compound 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
- Molecular Formula : C19H18N4O5S2
- Molecular Weight : 446.5 g/mol
- IUPAC Name : Ethyl 2-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly in viral infections and cancer.
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, derivatives containing the furan and thiazole moieties have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some compounds achieving IC50 values as low as 1.55 μM. This suggests a promising avenue for further development in combating COVID-19 .
Anticancer Properties
The thiazole and furan groups in the compound are known to possess anticancer properties. Research indicates that similar thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown significant inhibition of cell proliferation in breast and colon cancer models .
Case Studies
-
SARS-CoV-2 Inhibition : A study focused on thiazole derivatives revealed that modifications to the furan and thiazole components could enhance inhibitory activity against SARS-CoV-2 Mpro. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the thiazole ring significantly affected potency .
Compound IC50 (μM) Inhibition % F8-B6 1.57 98.6 F8-B22 1.55 95.0 - Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related thiazole compounds on human cancer cell lines. The results indicated that several derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM, suggesting a favorable therapeutic index for further development .
Propiedades
IUPAC Name |
2-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-9-13(15(25)22(2)3)28-17(18-9)20-12(23)7-10-8-27-16(19-10)21-14(24)11-5-4-6-26-11/h4-6,8H,7H2,1-3H3,(H,18,20,23)(H,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHFOGIQNQGGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













